Phenacyl 3-(diethylsulfamoyl)benzoate
Description
Phenacyl 3-(diethylsulfamoyl)benzoate is a sulfonamide-containing benzoate ester derivative characterized by a phenacyl group (aromatic ketone) and a diethylsulfamoyl moiety at the meta-position of the benzoate backbone. This compound is structurally significant due to its sulfonamide functional group, which is known to influence biological activity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
phenacyl 3-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-20(4-2)26(23,24)17-12-8-11-16(13-17)19(22)25-14-18(21)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNPBQWQWYAHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 3-(diethylsulfamoyl)benzoate typically involves the reaction of phenacyl bromide with 3-(diethylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 3-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenacyl derivatives.
Scientific Research Applications
Phenacyl 3-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenacyl 3-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Conformational and Crystallographic Differences
A key study comparing 36 phenacyl benzoate derivatives (including sulfonamide variants) with adamantyl-based esters revealed significant differences in molecular conformation and packing efficiency (Table 1) :
| Compound Class | Conformation | Torsion Angle Range | Structural Occupancy | Intermolecular Interactions |
|---|---|---|---|---|
| Phenacyl benzoates | Periplanar, Synclinal, or Mixed | 71°–91° | 63–69% (majority) | π…π, C–H…π interactions |
| Adamantyl-based esters | Synclinal only | 69.7°–86.12° | <63% (except 2n) | Limited π interactions, C–H…O/Cl bonds |
| Phenacyl 3-sulfonamides* | Synclinal (predicted) | ~70°–85° (estimated) | ~65% (estimated) | C–H…O/S=O interactions |
*Phenacyl 3-(diethylsulfamoyl)benzoate is hypothesized to adopt synclinal conformation based on its structural similarity to other phenacyl benzoates. The bulky diethylsulfamoyl group likely reduces π-stacking interactions compared to phenyl-substituted analogs, analogous to adamantyl-based esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
